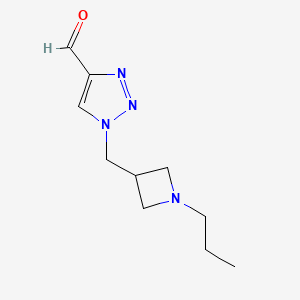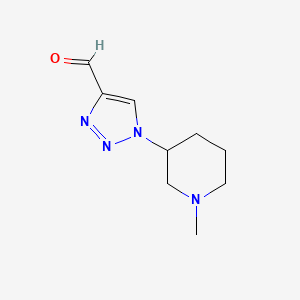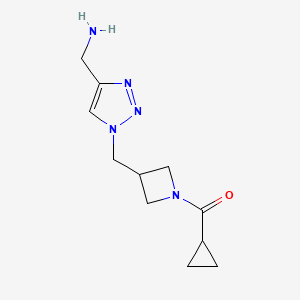
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, also known as 2-Amino-3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidine (AHMP), is an organic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. AHMP is a colorless, odorless, and crystalline solid with a melting point of 79-80°C. It is soluble in water and can be used as a solvent for other compounds.
Applications De Recherche Scientifique
Synthesis and Coordination Chemistry
Research has been conducted on the synthesis of various complexes and ligands derived from unsymmetrical tripodal amines, including compounds similar to the one of interest. For instance, Keypour et al. (2015) explored the effect of arm length and inter- and intramolecular interactions in the formation of Cu(II) complexes of Schiff base ligands derived from some unsymmetrical tripodal amines. These compounds are crucial for understanding the coordination chemistry and the structural formation of metal complexes, which have potential applications in catalysis and material science (Keypour et al., 2015).
Biocatalysis and Drug Synthesis
In the field of biocatalysis and drug synthesis, the use of enzymes for the preparation of β-hydroxy-α-amino acids has been reported. Goldberg et al. (2015) discussed the preparation of β-hydroxy-α-amino acid using recombinant d-threonine aldolase, which is a key intermediate in the synthesis of developmental drug candidates. This research highlights the importance of biocatalysis in the efficient synthesis of complex drug molecules (Goldberg et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of pyrrolidin-2-ones and their derivatives has been investigated due to their presence in many natural products and biologically active molecules. Rubtsova et al. (2020) synthesized derivatives of pyrrolidin-2-ones by introducing various substituents, demonstrating the compound's significance in the development of new medicinal molecules with improved biological activity (Rubtsova et al., 2020).
Modification of Hydrogels for Medical Applications
Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers exhibited increased thermal stability and promising biological activities, suggesting their potential use in medical applications (Aly & El-Mohdy, 2015).
Asymmetric Synthesis
Faigl et al. (2014) developed a pyrrolidine-derived atropisomeric amino alcohol as a chiral ligand for the enantioselective addition of diethylzinc to aldehydes, achieving good to excellent enantiomeric excesses. This research is critical for asymmetric synthesis, providing pathways to produce chiral molecules with high purity (Faigl et al., 2014).
Propriétés
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-5(13)8(16)14-2-6(4-15)7(3-14)9(10,11)12/h5-7,15H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMVVSCZNHWDQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)C(F)(F)F)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-(hydroxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















